Ethyl ethoxyacetate

Catalog No.
S749596
CAS No.
817-95-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl ethoxyacetate

CAS Number

817-95-8

Product Name

Ethyl ethoxyacetate

IUPAC Name

ethyl 2-ethoxyacetate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-8-5-6(7)9-4-2/h3-5H2,1-2H3

InChI Key

CKSRFHWWBKRUKA-UHFFFAOYSA-N

SMILES

CCOCC(=O)OCC

Canonical SMILES

CCOCC(=O)OCC

Solvent

Ethyl ethoxyacetate is a good solvent for a variety of organic compounds, including:

  • Polymers
  • Fats and oils
  • Waxes

This makes it useful in various research fields, such as:

  • Polymer chemistry: Studying the properties of polymers and their interactions with other molecules.
  • Food science: Extracting and analyzing components of food products.
  • Material science: Developing and testing new materials.

Organic synthesis

Ethyl ethoxyacetate can be used as a starting material for the synthesis of other organic compounds. For example, it can be reacted with:

  • Grignard reagents to form alcohols
  • Aldehydes and ketones to form aldol condensation products

These reactions are valuable tools in organic synthesis, allowing researchers to create complex molecules from simpler ones.

Other research applications

Ethyl ethoxyacetate is also used in other areas of scientific research, such as:

  • Biochemistry: Studying the role of enzymes in biological processes
  • Pharmacology: Developing and testing new drugs

Ethyl ethoxyacetate is an organic compound with the chemical formula C₆H₁₂O₃. It is classified as an ester and is known for its colorless liquid form and sweet odor. Ethyl ethoxyacetate is primarily utilized as a solvent in various industrial applications due to its favorable properties, including volatility and low toxicity. This compound is synthesized from ethyl alcohol and ethoxyacetic acid, and it plays a significant role in the formulation of coatings, adhesives, and other chemical products .

Ethyl ethoxyacetate is classified as a flammable liquid with a flash point of 41 °C [6]. It can irritate the skin and eyes upon contact. Inhalation of vapors may cause respiratory irritation. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [6].

Data:

  • Flash Point: 41 °C [6]

Safety Precautions:

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
Please note

The information provided is based on scientific research and should not be taken as a substitute for proper safety training and protocols. Always consult the Safety Data Sheet (SDS) for the specific product before handling ethyl ethoxyacetate.

Cited Sources

  • PubChem. National Library of Medicine.
  • Sigma-Aldrich. Ethyl ethoxyacetate 98%.
  • Boyden, S. B. (1948). The Hydrolysis of Ethyl Ethoxyacetate. The Journal of Physical Chemistry, 52(1), 48-57.
  • Furnas, C. C. (1956). Rogers' Rogers' Inorganic Chemistry (Vol. 1). D. Van Nostrand Company.
  • Fisher Scientific. Ethyl ethoxyacetate, 98%.
, typical of esters:

  • Hydrolysis: Ethyl ethoxyacetate can hydrolyze in the presence of water to yield ethoxyacetic acid and ethanol. This reaction can be catalyzed by either acids or bases:
    C6H12O3+H2OC4H8O3+C2H5OH\text{C}_6\text{H}_{12}\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_8\text{O}_3+\text{C}_2\text{H}_5\text{OH}
  • Transesterification: It can react with alcohols to form new esters, which is a common method for modifying ester properties.
  • Claisen Condensation: In the presence of strong bases, ethyl ethoxyacetate can undergo Claisen condensation to produce β-keto esters .

Ethyl ethoxyacetate can be synthesized through several methods:

  • Esterification: The most common method involves the Fischer esterification reaction between ethyl alcohol and ethoxyacetic acid:
    C2H5OH+C4H8O3C6H12O3+H2O\text{C}_2\text{H}_5\text{OH}+\text{C}_4\text{H}_8\text{O}_3\rightarrow \text{C}_6\text{H}_{12}\text{O}_3+\text{H}_2\text{O}
  • Transesterification: This method involves reacting another ester with ethanol under basic conditions.
  • Direct Alkylation: Ethylene oxide can be reacted with acetic acid in the presence of a suitable catalyst to yield ethyl ethoxyacetate .

Ethyl ethoxyacetate finds extensive applications across various industries:

  • Solvent: It is widely used as a solvent in paints, coatings, adhesives, and inks due to its ability to dissolve a variety of substances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.
  • Pharmaceuticals: Utilized in drug formulations for its solvent properties.

Studies on the interactions of ethyl ethoxyacetate with biological systems suggest that while it has low toxicity, prolonged exposure may lead to adverse effects. Research indicates that it can interact with metabolic pathways in the liver, potentially leading to the formation of reactive metabolites that could pose health risks under certain conditions .

Several compounds share structural similarities with ethyl ethoxyacetate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl acetateC₄H₈O₂Common solvent; used in food flavoring; lower boiling point than ethyl ethoxyacetate.
2-Ethoxyethyl acetateC₆H₁₂O₃Used as a solvent; similar applications but higher toxicity.
Ethoxyacetic acidC₄H₈O₃Precursor to various esters; more polar than ethyl ethoxyacetate.

Uniqueness: Ethyl ethoxyacetate is distinguished by its specific balance of volatility and solvent power, making it particularly useful in coatings and formulations where a moderate evaporation rate is desired .

Functional Group Chemistry

Ester Group Reactivity

Ethyl ethoxyacetate contains a characteristic ester functional group that exhibits the typical reactivity patterns associated with carboxylic acid derivatives. The ester moiety demonstrates nucleophilic acyl substitution as its primary reaction mechanism, proceeding through a tetrahedral intermediate formation followed by elimination of the leaving group [1] [2] [3].

The electrophilic carbonyl carbon serves as the primary site for nucleophilic attack, with the reaction proceeding via an addition-elimination mechanism. The ester group displays moderate reactivity compared to other acyl derivatives, being less reactive than acid chlorides and anhydrides but more reactive than amides [1] [3]. The α-hydrogen atoms adjacent to the carbonyl exhibit weakly acidic properties with an estimated pKa of approximately 24, similar to other aliphatic esters [4].

Under hydrolytic conditions, the ester group undergoes cleavage to produce ethoxyacetic acid and ethanol. The hydrolysis rate demonstrates significant pH dependence, with base-catalyzed conditions showing enhanced reactivity through hydroxide ion attack at the carbonyl carbon [1] [5] [6]. The reaction follows second-order kinetics under basic conditions, being first-order in both hydroxide ion and ester concentrations [5] [6].

Nucleophilic substitution reactions at the ester carbonyl are favored over elimination reactions due to the stability of the tetrahedral intermediate and the good leaving group ability of the ethoxide ion [2] [3]. The reaction rate is enhanced by electron-withdrawing substituents on the acyl portion and hindered by steric bulk around the carbonyl center [7] [3].

Ether Linkage Properties

The ether linkage in ethyl ethoxyacetate contributes significantly to the compound's chemical stability and reactivity profile. Ether bonds are generally chemically inert under neutral and basic conditions, providing structural stability to the molecule [8] [9] [10]. The C-O-C bond angle in ethers typically ranges from 110-115°, larger than the tetrahedral angle due to lone pair repulsion [11] [12].

The ether oxygen possesses two lone pairs of electrons, making it capable of acting as a hydrogen bond acceptor but not as a donor [9] [12]. This property influences the compound's solubility characteristics and intermolecular interactions. The ether linkage demonstrates resistance to hydrolysis under neutral and basic conditions, contributing to the overall stability of the molecule [8] [13].

Under acidic conditions, the ether linkage becomes susceptible to cleavage through protonation of the oxygen atom, which enhances the electrophilicity of the adjacent carbon atoms [9] [10]. The cleavage typically occurs preferentially at the less substituted carbon-oxygen bond due to steric considerations [10]. However, in ethyl ethoxyacetate, the presence of the electron-withdrawing ester group affects the electron density distribution and may influence the preferred cleavage site.

The ether group contributes to the compound's lipophilicity and affects its partitioning behavior between aqueous and organic phases. The ether oxygen can participate in coordination interactions with metal centers, potentially influencing catalytic reactions or complexation behavior [14] [13].

Stability Parameters

Thermal Stability

Ethyl ethoxyacetate demonstrates moderate thermal stability under standard conditions, with significant decomposition occurring at elevated temperatures above 400°C [15] [16]. The thermal decomposition follows a first-order unimolecular mechanism involving a six-membered cyclic transition state, similar to other ethyl esters [15] [16].

The activation energy for thermal decomposition has been determined to be in the range of 193-213 kJ/mol, consistent with values reported for similar ester compounds [15] [16]. The decomposition pathway primarily involves the formation of ethylene and ethoxyacetic acid through a concerted elimination mechanism [17] [15]. At higher temperatures, secondary decomposition reactions occur, leading to the formation of carbon dioxide, water, and various low molecular weight fragments [17] [16].

Temperature-dependent stability studies indicate that the compound remains stable at temperatures up to approximately 100°C under normal atmospheric conditions. Above this temperature, gradual decomposition begins, with the rate increasing exponentially according to Arrhenius kinetics [15] [18]. The enthalpy of vaporization is 46.1 kJ/mol, indicating moderate intermolecular forces [18].

The heat capacity and other thermodynamic properties show typical temperature dependence, with the liquid phase heat capacity remaining relatively constant over the normal operating temperature range [18] [19]. The compound's thermal conductivity and viscosity decrease with increasing temperature, following expected patterns for organic liquids [20].

Hydrolytic Stability

The hydrolytic stability of ethyl ethoxyacetate is significantly influenced by pH, temperature, and the presence of catalytic species. Under neutral aqueous conditions, the compound undergoes slow hydrolysis with a rate constant that follows first-order kinetics [5] [21] [22].

The activation energy for neutral hydrolysis is approximately 67 kJ/mol, indicating a moderate energy barrier for the reaction [21] [23]. The hydrolysis rate increases dramatically under both acidic and basic conditions due to catalytic effects [5] [22]. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, reducing the activation energy to approximately 45 kJ/mol [5] [24].

Base-catalyzed hydrolysis proceeds through nucleophilic attack by hydroxide ions, with an activation energy of approximately 25 kJ/mol [5] [6]. The reaction follows second-order kinetics, being first-order in both ester and hydroxide ion concentrations [5] [6]. The pH-rate profile shows characteristic U-shaped behavior, with minimum hydrolysis rates occurring around pH 7 [22].

Metal ion catalysis can significantly enhance hydrolysis rates, with transition metal complexes showing particular effectiveness [25]. The catalytic mechanism involves coordination of the ester to the metal center, followed by nucleophilic attack by coordinated water or hydroxide [25]. Activation energies for metal-catalyzed hydrolysis can be as low as 11-15 kJ/mol [25].

Oxidative Stability

Ethyl ethoxyacetate exhibits moderate susceptibility to oxidation, particularly at the α-hydrogen positions adjacent to the ether and ester functional groups [26] [27]. The oxidation pathways involve radical chain mechanisms initiated by atmospheric oxygen or other oxidizing agents [26] [27].

The primary oxidation products include aldehydes, ketones, and carboxylic acids formed through hydrogen abstraction and subsequent oxygen incorporation [26]. The α-position to the ether linkage is particularly susceptible due to the electron-withdrawing effect of the adjacent oxygen atom [26] [27].

Antioxidant additives can significantly improve the oxidative stability by interrupting radical chain reactions [26]. The compound should be stored under inert atmosphere conditions when long-term stability is required [29]. Light exposure can initiate photochemical oxidation processes, although the compound shows reasonable photostability under normal indoor lighting conditions [29].

The oxidation kinetics follow complex multi-step mechanisms involving initiation, propagation, and termination steps. Temperature, oxygen partial pressure, and the presence of catalytic metal ions all influence the oxidation rate [26] [27]. Peroxide formation can occur as a secondary oxidation product, potentially leading to safety concerns during extended storage [26].

Reaction Mechanisms

Nucleophilic Substitution Pathways

Ethyl ethoxyacetate participates in several types of nucleophilic substitution reactions, with the mechanism depending on the reaction site and conditions. The most common pathway involves nucleophilic acyl substitution at the carbonyl carbon, proceeding through a tetrahedral intermediate [2] [3] [30].

The mechanism begins with nucleophilic attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently eliminates the ethoxide leaving group, regenerating the carbonyl and completing the substitution [2] [3]. The reaction follows second-order kinetics, being first-order in both nucleophile and ester concentrations [2] [7].

SN2 nucleophilic substitution can occur at the ethyl carbons under appropriate conditions, particularly with strong nucleophiles in polar aprotic solvents [31] [32] [33]. The reaction proceeds through backside attack at the carbon center, with inversion of stereochemistry at the reaction site [31] [33]. However, this pathway is less favorable than acyl substitution due to the reduced electrophilicity of the alkyl carbons [33].

Selectivity factors include steric hindrance around the reaction center, electronic effects of substituents, and the nucleophilicity of the attacking species [32] [7]. Primary alkyl halides show preference for SN2 mechanisms, while secondary and tertiary centers favor SN1 pathways when elimination is suppressed [34] [33].

Elimination Reactions

Ethyl ethoxyacetate can undergo elimination reactions under appropriate conditions, leading to the formation of alkenes and other unsaturated products. The predominant mechanisms are E1 and E2 eliminations, depending on the substrate structure and reaction conditions [31] [35] [36].

E2 elimination proceeds through a concerted mechanism involving simultaneous β-hydrogen abstraction and leaving group departure [31] [35] [37]. The reaction requires an antiperiplanar arrangement of the β-hydrogen and leaving group for optimal orbital overlap [35] [36]. Strong bases such as alkoxides or hydroxide ions typically promote E2 elimination [31] [37].

E1 elimination involves a two-step mechanism with initial formation of a carbocation intermediate followed by β-hydrogen abstraction [35] [36] [38]. This pathway is favored with tertiary substrates that can stabilize carbocation intermediates [36] [38]. The reaction rate depends only on the substrate concentration, following first-order kinetics [35] [36].

Competition between substitution and elimination is a critical consideration in synthetic applications [31] [37]. Temperature effects generally favor elimination over substitution due to the entropy gain from forming multiple products [31]. Base strength and size also influence the selectivity, with bulky bases favoring elimination pathways [31] [37].

Rearrangement Possibilities

Ethyl ethoxyacetate can undergo various rearrangement reactions under specific conditions, particularly those involving carbocation intermediates or radical species [39] [40] [38]. The most significant rearrangements occur during thermal decomposition or oxidative transformations [41] [40].

α-Ester rearrangement represents a notable pathway observed in atmospheric oxidation studies [26] [27] [40]. This process involves the rearrangement of alkoxy radicals formed during oxidation, leading to unusual product distributions [40]. The rearrangement proceeds through a 1,5-hydrogen shift mechanism with relatively low activation barriers [40].

Thermal rearrangements can occur at elevated temperatures through six-membered cyclic transition states [39] [15]. These reactions typically involve intramolecular hydrogen transfers or bond reorganizations that lead to more thermodynamically stable products [39] [15]. The activation energies for thermal rearrangements are generally higher than those for simple eliminations [15].

Acid-catalyzed rearrangements may occur under strongly acidic conditions, particularly involving protonation-induced carbocation formation [38] [34]. Wagner-Meerwein rearrangements and hydride shifts can occur if carbocation intermediates are sufficiently long-lived [38] [34]. The tendency for rearrangement depends on the relative stability of possible carbocation intermediates [38].

XLogP3

0.7

Boiling Point

158.0 °C

UNII

4K9WJ82YM6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

817-95-8

Wikipedia

Ethyl ethoxyacetate

General Manufacturing Information

Acetic acid, 2-ethoxy-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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